molecular formula C12H13NO3 B14910089 3-(Pent-4-enamido)benzoic acid

3-(Pent-4-enamido)benzoic acid

Cat. No.: B14910089
M. Wt: 219.24 g/mol
InChI Key: GLBBSGRRUQZEDW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Pent-4-enamido)benzoic acid typically involves the reaction of 3-aminobenzoic acid with pent-4-enoyl chloride under appropriate conditions. The reaction is usually carried out in the presence of a base such as triethylamine (TEA) in an organic solvent like tetrahydrofuran (THF) to facilitate the formation of the amide bond . The reaction mixture is then subjected to purification techniques such as recrystallization or column chromatography to obtain the pure product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(Pent-4-enamido)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic ring, leading to a diverse array of derivatives .

Scientific Research Applications

3-(Pent-4-enamido)benzoic acid has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-(Pent-4-enamido)benzoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes at the molecular level. For instance, it may bind to active sites of enzymes, altering their activity and influencing metabolic pathways . The exact mechanism depends on the specific application and target molecule.

Properties

Molecular Formula

C12H13NO3

Molecular Weight

219.24 g/mol

IUPAC Name

3-(pent-4-enoylamino)benzoic acid

InChI

InChI=1S/C12H13NO3/c1-2-3-7-11(14)13-10-6-4-5-9(8-10)12(15)16/h2,4-6,8H,1,3,7H2,(H,13,14)(H,15,16)

InChI Key

GLBBSGRRUQZEDW-UHFFFAOYSA-N

Canonical SMILES

C=CCCC(=O)NC1=CC=CC(=C1)C(=O)O

Origin of Product

United States

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